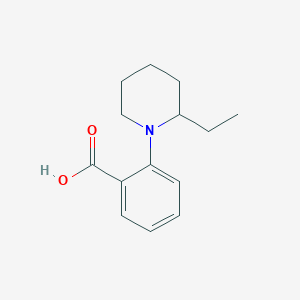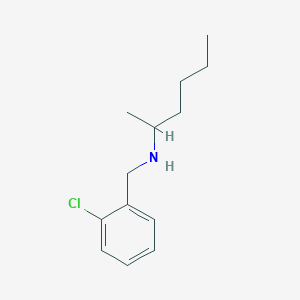 (2-クロロフェニル)メチルアミン CAS No. 1157332-52-9"
>
(2-クロロフェニル)メチルアミン CAS No. 1157332-52-9"
>
(2-クロロフェニル)メチルアミン
説明
The compound “(2-Chlorophenyl)methylamine” is an organic compound consisting of a hexan-2-ylamine group and a 2-chlorophenyl group linked by a methylene bridge .
Molecular Structure Analysis
The molecular structure of “(2-Chlorophenyl)methylamine” would consist of a hexan-2-ylamine moiety attached to a 2-chlorophenyl group via a methylene bridge .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Chlorophenyl)methylamine” would depend on its exact molecular structure. As an organic compound, it would likely be insoluble in water but soluble in organic solvents .科学的研究の応用
抗ウイルス活性
“(2-クロロフェニル)メチルアミン”と構造的に類似したインドール誘導体は、有意な抗ウイルス活性を有することが判明しています。 例えば、特定のインドール系化合物は、インフルエンザAウイルスおよびコクサッキーB4ウイルスに対して阻害活性を示しており、抗ウイルス剤としての可能性を示しています .
抗炎症活性
インドール誘導体は、抗炎症効果でも知られています。 これは、炎症関連疾患の管理を助ける新しい薬剤の開発において特に重要であり、症状を軽減し、患者の転帰を改善する可能性があります .
抗がん特性
研究により、“(2-クロロフェニル)メチルアミン”と構造的に関連した化合物は、抗がん活性を示す可能性があることが示されています。 これらの化合物は、癌細胞の増殖を阻害することにより、新しい癌治療の開発に役立ちます .
抗菌効果
インドール誘導体の抗菌の可能性は、別の興味深い分野です。 これらの化合物は、さまざまな微生物病原体に対して効果的であり、新しい抗菌薬を開発するための道筋を提供します .
抗糖尿病用途
インドール誘導体は、抗糖尿病活性と関連付けられており、糖尿病の管理に役割を果たす可能性を示唆しています。 これは、血糖値をコントロールするのに役立つ新しい治療法の開発につながる可能性があります .
神経保護効果
インドール誘導体の神経保護効果は、神経変性疾患の治療に使用できることを意味します。 これらの化合物は、神経細胞の損傷から保護することで、アルツハイマー病やパーキンソン病などの疾患の進行を遅らせるのに役立つ可能性があります .
作用機序
[(2-Chlorophenyl)methyl](hexan-2-yl)amine has been found to act as a receptor for certain hormones and neurotransmitters, such as serotonin and dopamine. It is believed that the compound binds to these molecules and modulates their activity. In addition, [(2-Chlorophenyl)methyl](hexan-2-yl)amine has been found to act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes.
Biochemical and Physiological Effects
[(2-Chlorophenyl)methyl](hexan-2-yl)amine has been found to have a number of biochemical and physiological effects. For example, it has been found to modulate the activity of serotonin and dopamine, as well as inhibit the activity of cytochrome P450 enzymes. In addition, [(2-Chlorophenyl)methyl](hexan-2-yl)amine has been found to have potential as an anti-inflammatory agent and to inhibit the growth of certain types of cancer cells.
実験室実験の利点と制限
One of the advantages of using [(2-Chlorophenyl)methyl](hexan-2-yl)amine in lab experiments is that it is relatively easy to synthesize and is relatively stable. In addition, it is non-toxic and has a low molecular weight, which makes it ideal for use in a variety of laboratory applications. However, there are some limitations to using [(2-Chlorophenyl)methyl](hexan-2-yl)amine in lab experiments. For example, it has a low solubility in water, which can limit its use in certain types of experiments.
将来の方向性
There are a number of potential future directions for the use of [(2-Chlorophenyl)methyl](hexan-2-yl)amine. For example, it could be used to develop new drugs and therapies for a variety of diseases and conditions. In addition, it could be used to develop new diagnostic tools for a variety of medical conditions. Furthermore, it could be used to develop new methods for studying the effects of drugs on the human body. Finally, it could be used to develop new methods for studying the effects of environmental pollutants on the human body.
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]hexan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN/c1-3-4-7-11(2)15-10-12-8-5-6-9-13(12)14/h5-6,8-9,11,15H,3-4,7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGMKJGWJKGEOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)NCC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



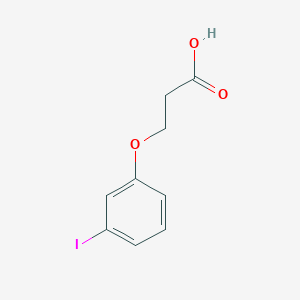

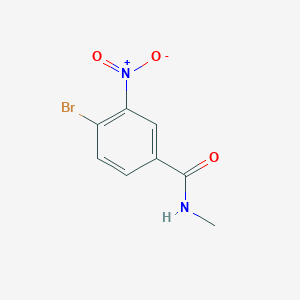
![N-[(3-methoxyphenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1461526.png)

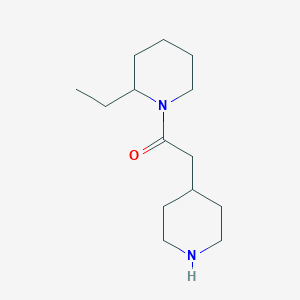
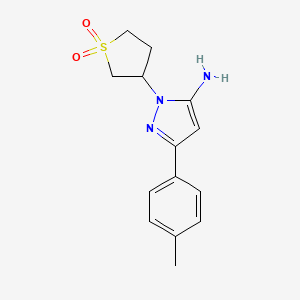

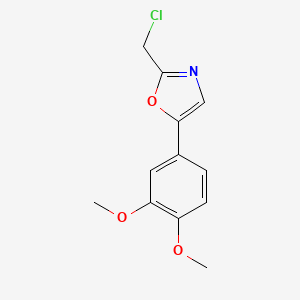

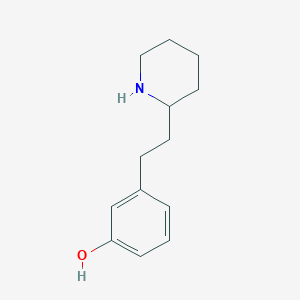
![N-[(2,4-difluorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1461538.png)
amine](/img/structure/B1461539.png)
